Bryonamide B: A Technical Guide to its Discovery, Isolation, and Characterization from Bryonia aspera
Bryonamide B: A Technical Guide to its Discovery, Isolation, and Characterization from Bryonia aspera
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bryonamide B, a novel hydroxybenzoic acid amide discovered in Bryonia aspera. It covers the initial discovery, detailed isolation protocols, and comprehensive characterization data. Additionally, it explores the potential biological significance of this compound in the context of related molecules, offering a valuable resource for natural product researchers and professionals in drug discovery and development.
Discovery and Context
Bryonamide B was first reported as a new natural product in 2010 by Sahranavard et al., following a phytochemical investigation of the roots of Bryonia aspera[1]. This plant, belonging to the Cucurbitaceae family, has a history of use in traditional medicine, particularly in regions of Iran, for treating various ailments, which has prompted scientific investigation into its chemical constituents[1]. The discovery of Bryonamide B occurred during the systematic fractionation and analysis of a chloroform extract of the plant's roots, which was also found to be rich in cytotoxic cucurbitane-type triterpenoids[1]. Bryonamide B is structurally identified as 4-hydroxy-3-methoxy-N-(2-hydroxyethyl)-benzamide[1]. While its biological activity has not been extensively studied, the broader class of hydroxybenzoic acids and their derivatives are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities[2][3][4][5].
Physicochemical and Spectroscopic Data
The structural elucidation of Bryonamide B was accomplished through comprehensive spectroscopic analysis. The key quantitative data are summarized below for reference.
Table 1: Physicochemical Properties of Bryonamide B
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| Appearance | Yellowish amorphous solid | [1] |
| Mass Spectrometry | m/z = 234.0739 [M+Na]⁺ (HR-ESI-TOF-MS) | [1] |
Table 2: ¹³C and ¹H NMR Spectroscopic Data for Bryonamide B (in CD₃OD)
| Carbon No. | ¹³C NMR (δ in ppm) | ¹H NMR (δ in ppm, J in Hz) |
| 1 | 127.0 (s) | - |
| 2 | - | 7.49 (1H, d, J=1.8) |
| 3 | 148.8 (s) | - |
| 4 | 150.5 (s) | - |
| 5 | - | 6.96 (1H, d, J=8.2) |
| 6 | 121.8 (d) | 7.25 (1H, dd, J=1.8, 8.2) |
| 7 (C=O) | 170.0 (s) | - |
| 8 (-CH₂-) | - | 3.67 (2H, q, J=4.8) |
| 9 (-CH₂-) | - | 3.88 (2H, q, J=4.8) |
| -OCH₃ | - | 3.88 (s) |
| N-H | - | 6.56 (1H, brs) |
| -OH | - | 2.67 (1H, t, J=4.8) |
| Data sourced from Sahranavard et al., 2010[1]. |
Experimental Protocols
The following protocols are based on the methodologies described by Sahranavard et al. (2010) for the isolation and characterization of Bryonamide B[1].
Plant Material and Extraction
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Collection and Preparation: The roots of Bryonia aspera were collected and identified. A voucher specimen should be deposited in a recognized herbarium for verification. The plant material was air-dried at room temperature and then powdered.
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Maceration: The powdered root material was subjected to successive maceration with solvents of decreasing polarity. This typically involves soaking the material in each solvent with constant shaking for a period of 24 hours before filtering and moving to the next solvent. The sequence used was petroleum ether, followed by chloroform, and then methanol.
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Fractionation: The chloroform extract, which was found to contain Bryonamide B, was concentrated under reduced pressure using a rotary evaporator.
Isolation and Purification of Bryonamide B
The chloroform extract was subjected to multiple chromatographic steps to isolate the pure compound.
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Initial Column Chromatography:
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Stationary Phase: Silica gel.
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Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH), starting from a high chloroform concentration and gradually increasing the proportion of methanol (e.g., from 99:1 to a higher ratio).
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Fraction Collection: Fractions were collected and monitored by Thin Layer Chromatography (TLC).
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Sub-fractionation:
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Fractions containing compounds with similar TLC profiles to Bryonamide B were pooled.
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These pooled fractions were further purified using preparative High-Performance Liquid Chromatography (HPLC).
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Column: A suitable reversed-phase column (e.g., C18).
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Mobile Phase: A gradient of methanol (MeOH) and water (H₂O). In the original study, a gradient from 40:60 (MeOH:H₂O) to 100% MeOH over 50 minutes was used for fractions containing Bryonamide B.
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Detection: UV detection at an appropriate wavelength.
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Compound Collection: Bryonamide B was collected at its specific retention time (Rt = 10 min in the specified system).
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Structural Elucidation
The purified Bryonamide B was subjected to a suite of spectroscopic analyses to determine its structure.
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Mass Spectrometry: High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) was used to determine the exact mass and molecular formula.
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NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments were conducted to establish the connectivity of atoms and the final structure of the molecule. Samples were typically dissolved in a deuterated solvent like methanol-d₄ (CD₃OD).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of Bryonamide B from Bryonia aspera.
Potential Signaling Pathway Context
While the specific biological activities and signaling pathways affected by Bryonamide B are yet to be determined, many phenolic compounds, including hydroxybenzoic acid derivatives, have been shown to modulate inflammatory pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. The following diagram illustrates a hypothetical mechanism by which a compound like Bryonamide B could exert anti-inflammatory effects, which can serve as a basis for future research.
Potential Biological Significance and Future Directions
The biological activity of Bryonamide B has not been specifically reported. However, its structural components, a hydroxybenzoic acid core and an N-(2-hydroxyethyl)-amide side chain, are present in various biologically active molecules.
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Hydroxybenzoic Acids: This class of compounds is well-known for a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and even cytotoxic effects against certain cancer cell lines[2][3][5]. The antioxidant properties are often attributed to the phenolic hydroxyl group's ability to scavenge free radicals[2].
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Benzamide Derivatives: The benzamide scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications. N-substituted benzamides have been investigated for anticancer, anti-inflammatory, and antimicrobial properties[6].
Given this context, Bryonamide B presents an interesting candidate for further pharmacological investigation. Future research should focus on:
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Screening for Biological Activity: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of pure Bryonamide B.
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Mechanism of Action Studies: Should any significant biological activity be identified, elucidating the underlying molecular mechanisms and signaling pathways would be a critical next step.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of Bryonamide B to understand how modifications to its structure affect its biological activity could lead to the development of more potent and selective therapeutic agents.
This technical guide provides a comprehensive starting point for researchers interested in Bryonamide B and its potential applications. The detailed protocols and collated data should facilitate further investigation into this novel natural product from Bryonia aspera.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-Hydroxyethyl)benzamide | 16405-21-3 | Benchchem [benchchem.com]
